Cas no 2640896-64-4 (4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine)

4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine 化学的及び物理的性質
名前と識別子
-
- F6753-0977
- 2640896-64-4
- 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine
- AKOS040724500
- [4-(Diphenylmethyl)-2-morpholinyl]-1-pyrrolidinylmethanone
-
- インチ: 1S/C22H26N2O2/c25-22(23-13-7-8-14-23)20-17-24(15-16-26-20)21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,20-21H,7-8,13-17H2
- InChIKey: CFWRSUYAISYPHP-UHFFFAOYSA-N
- ほほえんだ: C(C1OCCN(C(C2=CC=CC=C2)C2=CC=CC=C2)C1)(N1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 350.199428076g/mol
- どういたいしつりょう: 350.199428076g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 433
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 32.8Ų
じっけんとくせい
- 密度みつど: 1.176±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 504.7±50.0 °C(Predicted)
- 酸性度係数(pKa): 4.89±0.10(Predicted)
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6753-0977-15mg |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6753-0977-50mg |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6753-0977-75mg |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6753-0977-25mg |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6753-0977-5mg |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6753-0977-30mg |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6753-0977-20mg |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6753-0977-40mg |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6753-0977-2μmol |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6753-0977-10μmol |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine |
2640896-64-4 | 10μmol |
$103.5 | 2023-09-07 |
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine 関連文献
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholineに関する追加情報
4-(Diphenylmethyl)-2-(Pyrrolidine-1-Carbonyl)Morpholine: A Comprehensive Overview
The compound 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine, with CAS number 2640896-64-4, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique combination of functional groups, which include a diphenylmethyl group, a pyrrolidine carbonyl group, and a morpholine ring. These features make it a versatile molecule with potential applications in drug design and materials science.
The morpholine ring, a six-membered heterocyclic structure containing an oxygen atom, forms the core of this compound. Attached to this ring are two key substituents: the diphenylmethyl group at the 4-position and the pyrrolidine-1-carbonyl group at the 2-position. The diphenylmethyl group consists of two phenyl rings connected to a central methyl group, while the pyrrolidine-1-carbonyl group introduces a secondary amine functionality through its pyrrolidine ring. These substituents not only enhance the molecule's structural complexity but also contribute to its unique chemical properties.
Recent studies have highlighted the potential of 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine in various pharmacological applications. For instance, researchers have explored its role as a building block in the synthesis of bioactive compounds. The molecule's ability to form hydrogen bonds due to its carbonyl and morpholine groups makes it an attractive candidate for drug design, particularly in targeting specific protein-protein interactions or enzyme active sites.
In addition to its pharmacological applications, this compound has also been investigated for its potential in materials science. The diphenylmethyl group imparts aromaticity and rigidity to the molecule, while the pyrrolidine-1-carbonyl group introduces flexibility. This combination of rigid and flexible segments could be advantageous in designing polymers or supramolecular assemblies with tailored mechanical and electronic properties.
From a synthetic perspective, 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine can be synthesized through a variety of routes. One common approach involves the nucleophilic substitution of an appropriate morpholine derivative with a diphenylmethyl halide followed by subsequent functionalization to introduce the pyrrolidine-1-carbonyl group. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to ensure high yields and purity of the final product.
Recent advancements in asymmetric synthesis have also been applied to the preparation of this compound. By employing chiral catalysts or chiral auxiliaries, researchers have successfully synthesized enantiomerically enriched versions of 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine. Such enantioselective syntheses are particularly valuable for exploring the stereochemical requirements of biological targets.
The physicochemical properties of 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine have been extensively characterized using modern analytical techniques. For example, nuclear magnetic resonance (NMR) spectroscopy has been used to confirm the molecular structure and stereochemistry. Mass spectrometry has provided insights into the molecular weight and fragmentation patterns, while X-ray crystallography has revealed detailed information about the three-dimensional arrangement of atoms in the crystal lattice.
From a biological standpoint, this compound has shown promise as a modulator of various cellular pathways. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress. Furthermore, preliminary animal studies suggest that it may possess anti-inflammatory and neuroprotective properties, making it a potential candidate for therapeutic development.
Despite its potential benefits, further research is needed to fully understand the safety profile and efficacy of 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine. Preclinical studies are currently underway to evaluate its pharmacokinetics, toxicity profile, and bioavailability. These studies will provide critical insights into whether this compound can be advanced into clinical trials for specific therapeutic indications.
In conclusion, 4-(diphenylmethyl)-2-(pyrrolidine-1-carbonyl)morpholine represents an exciting area of research at the intersection of organic chemistry and pharmacology. Its unique structural features, coupled with recent advances in synthetic methodology and biological evaluation, position it as a promising candidate for future drug development and materials science applications.
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